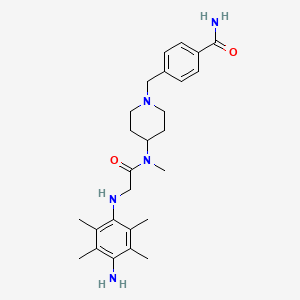

![molecular formula C23H26N2O4 B1682783 (E)-N-[2-(2-甲基吲哚-1-基)乙基]-3-(3,4,5-三甲氧基苯基)丙-2-烯酰胺 CAS No. 1164462-05-8](/img/structure/B1682783.png)

(E)-N-[2-(2-甲基吲哚-1-基)乙基]-3-(3,4,5-三甲氧基苯基)丙-2-烯酰胺

描述

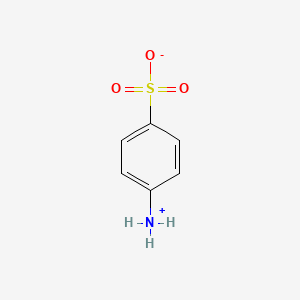

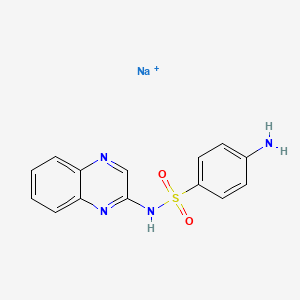

(E)-N-[2-(2-methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide, also known as MTPA, is a synthetic derivative of the naturally occurring indole alkaloid, tryptamine. MTPA is an agonist of the 5-HT2A serotonin receptor, which is responsible for a variety of physiological and psychological functions. MTPA has been used in a variety of scientific research applications, including in vivo and in vitro studies.

科学研究应用

Biochemical Characterization

Research has been conducted on the biochemical characterization of proteins related to TG4, studying their presence in human tissues beyond the prostate and analyzing their transamidase activity .

Pharmacology

TG4-155 has been identified as a small molecule antagonist with potential implications in seizure-induced mediation of neurological disorders. It has shown selectivity for certain human receptors, which could be crucial for its pharmacological applications .

作用机制

Target of Action

TG4-155 primarily targets the prostaglandin E2 receptor (PGE2) subtype EP2 . The EP2 receptor is a crucial mediator of many physiological and pathological events .

Mode of Action

TG4-155 acts as an antagonist to the EP2 receptor . It displays at least 500-fold selectivity for the human EP2 receptor over other receptors such as BLT1, EP1, EP3, and FP receptors . This high selectivity ensures that TG4-155 specifically inhibits the action of the EP2 receptor, thereby modulating the effects of prostaglandin E2 .

Biochemical Pathways

The EP2 receptor is part of the prostaglandin signaling pathway . Prostaglandins are bioactive signaling molecules derived from the oxidation of arachidonic acid . They play a wide range of roles, from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .

Pharmacokinetics

This suggests that it can cross the blood-brain barrier, which is crucial for its role in modulating neurological processes .

Result of Action

The antagonistic action of TG4-155 on the EP2 receptor can lead to a reduction in inflammation and neurotoxicity . By blocking the EP2 receptor, TG4-155 can mitigate the inflammatory consequences of EP2 activation .

属性

IUPAC Name |

(E)-N-[2-(2-methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-16-13-18-7-5-6-8-19(18)25(16)12-11-24-22(26)10-9-17-14-20(27-2)23(29-4)21(15-17)28-3/h5-10,13-15H,11-12H2,1-4H3,(H,24,26)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHUXHFZLMFETJ-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=CC=CC=C2N1CCNC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of TG4-155, and what are its downstream effects?

A1: (E)-N-[2-(2-methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide, commonly known as TG4-155, is a selective antagonist of the Prostaglandin E2 receptor subtype EP2 [, , , ]. By blocking the binding of Prostaglandin E2 (PGE2) to EP2, TG4-155 inhibits the activation of downstream signaling pathways associated with EP2, such as the cAMP pathway []. This inhibition has been shown to mitigate inflammatory responses and neuronal damage in various models [, , , ].

Q2: What is the role of EP2 in mediating the effects of Cyclooxygenase-2 (COX-2) following status epilepticus (SE)?

A2: Following SE, COX-2, an enzyme involved in inflammation, is induced and produces PGE2 [, ]. PGE2 can activate the EP2 receptor, contributing to neuroinflammation and neuronal damage. Studies using TG4-155 demonstrated that blocking EP2 could reduce neuronal injury, decrease the release of inflammatory mediators, and attenuate blood-brain barrier permeability after SE, suggesting a crucial role of EP2 in COX-2 mediated brain injury [, ].

Q3: How does TG4-155 impact microglial activation and inflammatory responses?

A3: TG4-155 demonstrated an ability to suppress COX-2 mRNA induction in cultured microglia stimulated by EP2 activation []. Furthermore, in a microglial cell line expressing human EP2 receptors, TG4-155 effectively inhibited EP2 agonist-induced cAMP elevation []. These findings suggest that TG4-155 may modulate microglial activation and inflammatory responses by interfering with EP2 signaling.

Q4: Does TG4-155 influence osteoclast formation and bone health?

A4: Research suggests that EP2 antagonists, including TG4-155, can inhibit RANKL-induced osteoclast formation in vitro []. TG4-155, along with other EP2 antagonists, significantly reduced the size and number of osteoclasts formed, suggesting a potential role in preventing excessive bone loss during inflammatory conditions like arthritis [].

Q5: What are the potential applications of TG4-155 in treating gliomas?

A5: While the provided abstracts do not directly address the use of TG4-155 in treating gliomas, one paper mentions pharmaceutical compositions of selective EP2 antagonists, including TG4-155, as being effective for treating gliomas []. This suggests ongoing research exploring its potential in targeting EP2 signaling pathways within the context of gliomagenesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

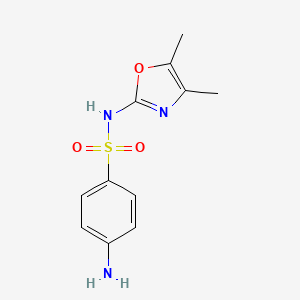

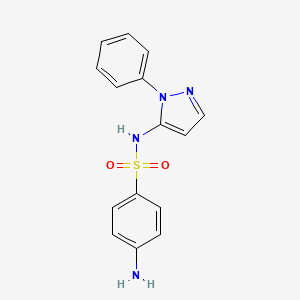

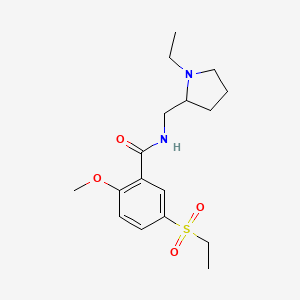

![3-[3-(3-Hydroxy-2-phenylpropanoyl)oxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl]propane-1-sulfonate](/img/structure/B1682714.png)